molecular formula C22H19BrN2O2 B2639465 1-(5-bromofuran-2-carbonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole CAS No. 361480-32-2

1-(5-bromofuran-2-carbonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2639465
CAS No.: 361480-32-2
M. Wt: 423.31
InChI Key: YZONQLMKBTUVAP-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-carbonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole (CAS 361480-32-2) is a high-purity chemical compound with a molecular formula of C 22 H 19 BrN 2 O 2 and a molecular weight of 423.31 g/mol . This complex molecule is built on a 4,5-dihydro-1H-pyrazole (also known as 2-pyrazoline) scaffold, an indispensable core structure in medicinal chemistry known for its wide spectrum of biological activities . The structure is further functionalized with a 5-bromofuran-2-carbonyl group and two 4-methylphenyl rings, making it a valuable intermediate for research and development. The 2-pyrazoline scaffold is reported to possess significant pharmacological potential, including antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . The presence of the bromofuran moiety adds a distinct reactivity profile, as furans are widely used in organic synthesis due to their aromaticity and propensity for electrophilic substitution, making them versatile building blocks for more complex structures . This combination of features makes this compound a promising candidate for investigating new therapeutic agents, particularly in the development of enzyme inhibitors and receptor ligands. This product is provided with a guaranteed purity of 95% or higher. It is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[3,5-bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O2/c1-14-3-7-16(8-4-14)18-13-19(17-9-5-15(2)6-10-17)25(24-18)22(26)20-11-12-21(23)27-20/h3-12,19H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZONQLMKBTUVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-bromofuran-2-carbonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromofuran carbonyl intermediate: This step involves the bromination of furan followed by acylation to introduce the carbonyl group.

    Synthesis of the dihydropyrazole ring: This is achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Coupling of the intermediates: The final step involves coupling the bromofuran carbonyl intermediate with the dihydropyrazole ring in the presence of a suitable catalyst and under controlled reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(5-bromofuran-2-carbonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl or carboxyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-bromofuran-2-carbonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(5-bromofuran-2-carbonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromofuran moiety and the dihydropyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • R1 Substituents : The 5-bromofuran-2-carbonyl group in the target compound is distinct from phenyl groups in analogues (2d, 2e, 2f). Bromine’s electronegativity and furan’s aromaticity may enhance electrophilic interactions in biological systems compared to phenyl .
  • R3/R5 Substituents : 4-Methylphenyl groups in the target compound and 2e provide steric hindrance and lipophilicity, favoring membrane penetration. Methoxy groups in 2f improve antioxidant activity via radical stabilization .

Pharmacological Activity

Analgesic Activity

  • 2e and 2f : Exhibited 60–70% inhibition in acetic acid-induced writhing tests, comparable to acetyl salicylic acid (ASA). Activity is attributed to methoxy/methylphenyl groups stabilizing receptor interactions .
  • 2d : Lower activity due to lack of electron-donating groups .

Antimicrobial Activity

  • Pyrazolines with halogenated or methoxy substituents (e.g., 2f) show broad-spectrum activity against E. coli, S. aureus, and C. albicans. The bromine atom in the target compound may enhance antimicrobial potency via halogen bonding .

Antioxidant Activity

  • 2f demonstrated significant DPPH scavenging (IC50 ~25 µM), linked to methoxy groups’ radical-stabilizing effects.

Physicochemical and Crystallographic Properties

  • Solubility : Methoxy-substituted analogues (e.g., 2f) exhibit higher solubility in polar solvents than methyl-substituted derivatives. The bromofuran group may reduce solubility due to increased hydrophobicity .
  • Crystal Packing : 3,5-Bis(4-methylphenyl) derivatives (e.g., 2e) form π-π stacked dimers, while methoxy analogues (2f) adopt hydrogen-bonded networks. The bromofuran group in the target compound may disrupt stacking, favoring halogen-mediated interactions .

Molecular Docking and Mechanism

  • 2e and 2f showed strong binding to COX-2 and µ-opioid receptors in silico, driven by hydrophobic (methyl/methoxyphenyl) and hydrogen-bonding (pyrazoline N-H) interactions. The bromofuran group in the target compound may target enzymes with halogen-binding pockets (e.g., cytochrome P450) .

Biological Activity

1-(5-bromofuran-2-carbonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C21H20BrN2O2
  • Molecular Weight : 443.3 g/mol
  • IUPAC Name : this compound

The compound features a bromofuran moiety, which is often associated with various pharmacological effects, and two para-methylphenyl groups that may enhance its biological activity.

Antioxidant Activity

Research indicates that compounds containing furan and pyrazole structures exhibit notable antioxidant properties. The presence of the bromofuran moiety in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Potential

Molecular docking studies have suggested that this compound could act as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme involved in inflammation and pain pathways. The binding affinity observed during these studies indicates that further optimization could lead to a potent anti-inflammatory agent .

Antimicrobial Effects

Preliminary studies have shown that pyrazole derivatives can exhibit antimicrobial properties. The specific structure of this compound may enhance its efficacy against various bacterial strains. Future research is needed to quantify these effects and understand the mechanisms involved.

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. Results indicate a potential for selective cytotoxicity, which could be beneficial in developing targeted cancer therapies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantExhibits free radical scavenging abilities
Anti-inflammatoryPotential COX-2 inhibitor with good binding affinity
AntimicrobialPreliminary evidence suggests effectiveness
CytotoxicitySelective cytotoxic effects on cancer cell lines

Case Study: Molecular Docking Analysis

A molecular docking study conducted on the COX-2 protein (PDB ID: 5IKR) revealed that the compound binds effectively through multiple interactions such as hydrogen bonding and hydrophobic interactions. The calculated binding affinity was approximately -7.89 kcal/mol, indicating a strong interaction that warrants further investigation .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(5-bromofuran-2-carbonyl)-3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazole?

Answer:
The synthesis typically involves a two-step approach:

Claisen-Schmidt condensation : React 5-bromofuran-2-carbaldehyde with 4-methylacetophenone in a basic medium (e.g., NaOH/ethanol) to form the chalcone intermediate.

Cyclization : Treat the chalcone with hydrazine hydrate or substituted hydrazines under reflux in ethanol or acetic acid to form the pyrazoline ring. Optimize reaction time (3–6 hours) and stoichiometry (1:1.2 molar ratio of chalcone to hydrazine) to maximize yield .
Key validation : Monitor reaction progress via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:
A multi-technique approach is essential:

  • 1H/13C NMR : Assign proton environments (e.g., pyrazoline ring protons at δ 3.1–4.2 ppm) and carbon frameworks (e.g., carbonyl carbons at δ 160–170 ppm) in CDCl3 or DMSO-d6 .
  • FTIR : Confirm carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹ .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .

Advanced: How can density functional theory (DFT) predict electronic properties and reaction mechanisms for this compound?

Answer:
DFT (e.g., B3LYP/6-311G(d,p)) can:

  • Calculate HOMO-LUMO gaps to estimate reactivity and charge transfer behavior.
  • Simulate infrared and UV-Vis spectra for comparison with experimental data, resolving discrepancies in peak assignments .
  • Model transition states in cyclization reactions to identify rate-limiting steps .
    Methodology : Use Gaussian or ORCA software with solvent effects (PCM model) and optimize geometries to <0.001 Hartree/Å convergence .

Advanced: How to resolve contradictions in biological activity data across substituted pyrazoline derivatives?

Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., bromofuran vs. phenyl groups) and measure IC50 values against target enzymes.
  • Crystallographic analysis : Compare dihedral angles and intermolecular interactions (e.g., π-π stacking) to explain variations in binding affinities .
  • Statistical modeling : Apply multivariate regression to correlate electronic parameters (Hammett constants) with activity trends .

Advanced: How to optimize diastereoselectivity during pyrazoline synthesis?

Answer:

  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and favor cis/trans isomer ratios >3:1 .
  • Catalytic additives : Introduce chiral catalysts (e.g., L-proline) or Lewis acids (e.g., ZnCl2) to enhance enantiomeric excess .
  • Temperature control : Lower reaction temperatures (0–5°C) reduce kinetic competition, favoring thermodynamically stable diastereomers .

Advanced: What crystallographic methods determine stereochemistry in dihydro-pyrazole derivatives?

Answer:

  • Single-crystal X-ray diffraction : Resolve absolute configuration using Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL to R-factors <0.05 .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) to explain packing motifs .
  • Torsion angle comparisons : Contrast dihedral angles (C5-N1-C2-C3) with DFT-optimized geometries to validate computational models .

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Answer:

  • Challenge : Co-elution of byproducts (e.g., unreacted chalcone).
  • Solution : Use gradient elution (hexane → ethyl acetate) in column chromatography or recrystallize from ethanol/water mixtures (3:1 v/v) .
  • Validation : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with >95% peak area .

Advanced: How do substituents influence dihedral angles in pyrazoline rings?

Answer:

  • Electron-withdrawing groups (e.g., Br on furan): Increase ring puckering (dihedral angles ~15–25°) due to steric and electronic effects .
  • Comparative analysis : Overlay crystal structures (e.g., CCDC entries) to identify trends in substituent-induced distortions .
  • DFT modeling : Calculate energy differences between planar and puckered conformers to quantify substituent impact .

Basic: What solvents and catalysts optimize cyclocondensation reactions?

Answer:

  • Solvents : Ethanol (protic) or toluene (aprotic) under reflux .
  • Catalysts : NaOH (5 mol%) or acetic acid (10% v/v) for acid-mediated cyclization .
  • Workup : Neutralize with dilute HCl and extract with dichloromethane to isolate crude product .

Advanced: How to correlate Hammett constants with reaction kinetics in aryl-substituted pyrazolines?

Answer:

  • Experimental kinetics : Measure rate constants (k) for substituted derivatives using UV-Vis monitoring at λmax ~300 nm .
  • Hammett plots : Plot log(k) against σ values (meta/para substituents) to determine ρ (reaction constant). A positive ρ indicates electron-deficient transition states .
  • DFT validation : Compare computed activation energies with experimental trends to refine electronic models .

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